Prasugrel metabolite

Übersicht

Beschreibung

R-138727 is an organofluorine compound.

Wirkmechanismus

Target of Action

The primary target of the Prasugrel metabolite, R-138727, is the P2Y12 type ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, which is a key process in the formation of blood clots .

Mode of Action

R-138727 interacts with its targets by irreversibly binding to the P2Y12 type ADP receptors on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex . As a result, the ADP-mediated platelet activation and aggregation are inhibited .

Biochemical Pathways

The active metabolite of prasugrel, R-138727, affects the platelet activation pathway . By binding to the P2Y12 type ADP receptors, it prevents the activation of the GPIIb/IIIa receptor complex . This inhibition disrupts the ADP-mediated platelet activation and aggregation, which are crucial steps in the formation of blood clots .

Pharmacokinetics

Prasugrel is a prodrug that is metabolized to R-138727 . The absorption of prasugrel is complete and rapid, with the mean time to peak plasma concentration of R-138727 being approximately 30 minutes . The pharmacokinetics of prasugrel metabolites were found to be linear and dose-proportional in healthy volunteers .

Result of Action

The result of R-138727’s action is the inhibition of ADP-mediated platelet activation and aggregation . This inhibition reduces the risk of thrombotic cardiovascular events in patients with conditions like unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .

Action Environment

The action of R-138727 is influenced by the metabolic environment in the body. The conversion of prasugrel to R-138727 involves rapid deesterification to an intermediate compound, followed by cytochrome P450 (P450)-mediated formation of R-138727 . Therefore, factors that affect the activity of P450 enzymes could potentially influence the action, efficacy, and stability of R-138727 .

Biochemische Analyse

Biochemical Properties

The Prasugrel metabolite is known for its role in inhibiting platelet aggregation by binding irreversibly to the platelet P2Y12 receptor. This interaction prevents adenosine diphosphate (ADP) from binding to the receptor, thereby inhibiting the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation . The this compound interacts with enzymes such as carboxylesterase, which is responsible for its conversion from the prodrug form .

Cellular Effects

The this compound exerts significant effects on various cell types, particularly platelets. By inhibiting the P2Y12 receptor, it prevents platelet activation and aggregation, which are critical steps in thrombus formation . This inhibition also affects cell signaling pathways, reducing the release of pro-inflammatory cytokines and other mediators that contribute to atherothrombosis . Additionally, the this compound influences gene expression related to platelet function and inflammation.

Molecular Mechanism

At the molecular level, the this compound binds irreversibly to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation . This binding prevents the activation of downstream signaling pathways that lead to platelet shape change, granule release, and aggregation. The this compound also inhibits the activation of the glycoprotein GPIIb/IIIa complex, further preventing platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound have been observed to change over time. The metabolite is stable and maintains its inhibitory effects on platelet aggregation for several hours after administration . Over longer periods, the metabolite may degrade, leading to a gradual reduction in its efficacy. Long-term studies have shown that the this compound can have sustained effects on platelet function and thrombus formation in both in vitro and in vivo models .

Dosage Effects in Animal Models

In animal models, the effects of the this compound vary with different dosages. At lower doses, the metabolite effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be an increased risk of bleeding and other toxic effects. Studies have identified threshold doses at which the this compound achieves optimal efficacy with minimal adverse effects .

Metabolic Pathways

The this compound is involved in several metabolic pathways. It is primarily metabolized by carboxylesterase to its active form, which then binds to the P2Y12 receptor . The metabolite also interacts with other enzymes and cofactors involved in platelet function and inflammation. These interactions can affect metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, the this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The metabolite’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .

Subcellular Localization

The subcellular localization of the this compound is crucial for its activity and function. It is primarily localized in the cytoplasm of platelets, where it binds to the P2Y12 receptor . The metabolite may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell. These modifications can affect the metabolite’s stability, activity, and interactions with other biomolecules .

Biologische Aktivität

Prasugrel, a thienopyridine derivative, is primarily known for its role as an antiplatelet agent in the management of acute coronary syndromes. Its biological activity is largely attributed to its active metabolite, R-138727, which exerts significant effects on platelet function and inflammation. This article delves into the biological activity of prasugrel metabolites, highlighting their mechanisms, pharmacokinetics, and clinical implications.

Prasugrel is administered as a prodrug that undergoes metabolic conversion primarily in the liver. The transformation occurs through hydrolysis by human carboxylesterase (hCE) 2, followed by further metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2B6) to produce R-138727 . This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation.

Key Points:

- Prodrug Activation: Requires hepatic metabolism to convert into R-138727.

- Mechanism: Irreversible antagonist of P2Y12 receptor prevents platelet activation.

Pharmacokinetics

The pharmacokinetic profile of prasugrel indicates rapid absorption and metabolism:

- Absorption: Approximately 79% of the dose is absorbed with peak plasma concentrations reached around 30 minutes post-administration .

- Protein Binding: R-138727 exhibits approximately 98% binding to human serum albumin .

- Volume of Distribution: Ranges from 44 to 68 L, indicating extensive tissue distribution .

Antiplatelet Effects

Prasugrel's active metabolite demonstrates significantly greater antiplatelet potency compared to clopidogrel. Studies have shown that prasugrel achieves faster and more profound inhibition of platelet aggregation:

- In Vivo Potency: Prasugrel's antiplatelet effects are at least ten times more potent than those of clopidogrel in both animal models and human studies .

- Clinical Trials: In a randomized clinical trial comparing prasugrel with ticagrelor, prasugrel showed a lower rate of myocardial infarction (3.8% vs. 5.3%) despite similar bleeding risks .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of prasugrel metabolites:

- Neutrophil Inhibition: Prasugrel metabolites inhibit neutrophil activation and functions, including transmigration and aggregation with platelets . These effects are not mediated through P2Y12 or P2Y13 receptors, suggesting alternative pathways for their anti-inflammatory action.

- Clinical Relevance: The inhibition of neutrophil functions may contribute to reduced inflammatory responses in cardiovascular events.

Table 1: Pharmacokinetic Parameters of Prasugrel

| Parameter | Value |

|---|---|

| Absorption | ~79% |

| Peak Plasma Concentration | ~30 minutes |

| Volume of Distribution | 44-68 L |

| Protein Binding | ~98% |

Table 2: Comparative Antiplatelet Potency

| Drug | IC50 (µM) | Relative Potency |

|---|---|---|

| Prasugrel | 1.8 | High |

| Clopidogrel | 2.4 | Moderate |

Case Studies

-

Case Study on Acute Coronary Syndrome:

A study involving patients with acute coronary syndrome showed that those treated with prasugrel had significantly lower rates of adverse cardiovascular events compared to those on clopidogrel, emphasizing the importance of prasugrel's rapid onset and robust platelet inhibition . -

Neutrophil Function Study:

An investigation into the effects of prasugrel metabolites on neutrophils revealed significant inhibition of fMLP-induced activation, suggesting potential therapeutic benefits in inflammatory conditions beyond thrombosis .

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics of Prasugrel Metabolite

Prasugrel is administered as a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite, R-138727, irreversibly binds to the P2Y12 receptor on platelets, leading to a potent inhibition of adenosine diphosphate-mediated platelet activation and aggregation . The pharmacokinetics of prasugrel indicate that the concentration of R-138727 peaks approximately 30 minutes post-administration, with a median plasma half-life of about 4 hours . This rapid onset of action is particularly beneficial in acute clinical settings.

Clinical Applications

- Acute Coronary Syndromes : Prasugrel is primarily indicated for patients with acute coronary syndromes undergoing percutaneous coronary intervention (PCI). Clinical studies have demonstrated that prasugrel significantly reduces the incidence of major cardiovascular events compared to clopidogrel, particularly in patients with a high risk of thrombotic events .

- Ischemic Events Prevention : The TRITON-TIMI 38 trial highlighted that prasugrel reduced the rates of cardiovascular death, nonfatal myocardial infarction, and stent thrombosis when compared to clopidogrel . This makes it a preferred choice for patients with a history of ischemic events.

- Neutrophil Function Inhibition : Recent studies suggest that prasugrel metabolites may also inhibit neutrophil activation, potentially providing anti-inflammatory effects beyond platelet inhibition. This could have implications for treating inflammatory conditions associated with cardiovascular diseases .

Table 1: Key Pharmacokinetic and Pharmacodynamic Properties

| Property | Prasugrel (Active Metabolite) | Clopidogrel (Active Metabolite) |

|---|---|---|

| Time to Peak Concentration | ~30 minutes | ~2 hours |

| Median Plasma Half-Life | ~4 hours | ~8 hours |

| Inhibition of Platelet Aggregation | Rapid and potent | Slower and variable |

| CYP2C19 Polymorphism Impact | Minimal variability | Significant variability |

Case Study: TRITON-TIMI 38 Trial

The TRITON-TIMI 38 trial involved over 13,000 patients with acute coronary syndromes who were randomized to receive either prasugrel or clopidogrel. Results indicated a significant reduction in major cardiovascular events in the prasugrel group (9.9% vs. 12.1% for clopidogrel), emphasizing its efficacy in high-risk populations .

Case Study: PRASFIT Studies

In Japanese populations, the PRASFIT studies further confirmed the efficacy of prasugrel over clopidogrel in reducing ischemic events, highlighting its consistent performance regardless of CYP2C19 polymorphisms which often affect clopidogrel metabolism .

Future Directions in Research

The unique pharmacological profile of prasugrel metabolites opens avenues for further research:

- Combination Therapies : Investigating the effects of combining prasugrel with other antithrombotic agents may enhance therapeutic outcomes in complex cases.

- Anti-inflammatory Properties : Understanding the mechanisms by which prasugrel metabolites inhibit neutrophil functions could lead to novel anti-inflammatory therapies.

- Biocatalytic Synthesis : Advances in biocatalytic methods for synthesizing prasugrel metabolites may improve production efficiency and yield for research purposes .

Eigenschaften

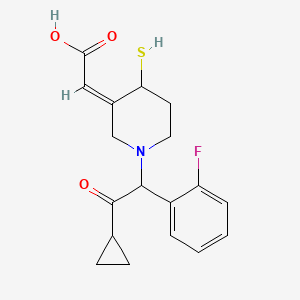

IUPAC Name |

2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUQVNSJSJHFPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699475 | |

| Record name | {1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204204-73-9 | |

| Record name | {1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does R-138727 interact with its target and what are the downstream effects?

A1: R-138727 selectively and irreversibly binds to the platelet P2Y12 adenosine diphosphate (ADP) receptor. [, , , , ] This binding prevents ADP-mediated platelet activation and aggregation, key processes in thrombus formation. [, , , , ] The irreversible binding leads to a sustained inhibition of platelet function for the lifespan of the platelet. []

Q2: Does R-138727 affect other platelet functions besides aggregation?

A2: Yes. Research demonstrates that R-138727 inhibits various ADP-stimulated thrombo-inflammatory markers of platelet activation. These include leukocyte-platelet aggregate formation, platelet surface P-selectin expression, and GPIIb-IIIa activation. [] It also inhibits platelet procoagulant activities, such as phosphatidylserine expression on platelets and tissue factor expression on monocyte-platelet aggregates. []

Q3: What is the molecular formula and weight of R-138727?

A4: The molecular formula of R-138727 is C19H20FNO4S, and its molecular weight is 377.43 g/mol. [, ]

Q4: Is there information available about the spectroscopic data of R-138727?

A4: While the provided research papers focus on the biological activity and pharmacokinetics of R-138727, detailed spectroscopic data is not explicitly discussed.

Q5: How stable is R-138727 under various conditions?

A6: R-138727 contains a thiol group that requires stabilization, particularly during analytical procedures. Derivatization with reagents like N-ethyl maleimide or bromomethoxyacetophenone is commonly used for this purpose. [, ] This suggests the thiol group is susceptible to oxidation or degradation.

Q6: Does R-138727 exhibit any catalytic properties?

A6: R-138727 is not known to possess catalytic properties. Its primary mechanism of action involves binding to the P2Y12 receptor, not catalyzing chemical reactions.

Q7: Have computational methods been employed to study R-138727?

A8: While molecular modeling studies are not extensively discussed in the provided papers, one study mentions utilizing molecular modeling to understand the interaction between R-138727 and the human P2Y12 receptor. []

Q8: What is the impact of structural modifications on R-138727's activity?

A9: R-138727 exists as four stereoisomers due to two chiral centers. [, ] The (R,S)-isomer demonstrates the most potent P2Y12 antagonistic and platelet inhibitory activity, followed by the (R,R)-isomer. [] This highlights the importance of stereochemistry for the compound's biological activity.

Q9: What are the formulation strategies to improve R-138727's stability or bioavailability?

A9: The provided research primarily focuses on the active metabolite itself. Formulation strategies are not extensively discussed, as the focus lies on understanding R-138727's properties and behavior.

Q10: Is there information available regarding SHE regulations for R-138727?

A10: The provided research papers concentrate on the scientific aspects of R-138727, and do not delve into specific SHE regulations.

Q11: How is R-138727 absorbed, distributed, metabolized, and excreted (ADME)?

A12: R-138727, being a metabolite itself, is formed after the administration of the prodrug prasugrel. [, ] Following prasugrel administration, R-138727 is rapidly formed and reaches peak plasma concentrations within approximately 30 minutes to 1 hour. [, , ] It is then further metabolized via S-methylation and conjugation with cysteine. [] Approximately 70% of prasugrel-related metabolites, including R-138727, are excreted in urine, and 25% in feces. [] The median plasma half-life of R-138727 is approximately 4 hours. []

Q12: How does the pharmacokinetic profile of R-138727 compare to other thienopyridines?

A13: R-138727 demonstrates a more rapid onset of action and more consistent antiplatelet effects compared to the active metabolite of clopidogrel. [, , ] This is attributed to the more efficient conversion of prasugrel to R-138727, involving both carboxylesterases and cytochromes P450, while clopidogrel relies solely on a two-step CYP-dependent activation. [, , ]

Q13: Does grapefruit juice affect the pharmacokinetics of R-138727?

A14: Yes, grapefruit juice, a known inhibitor of intestinal CYP3A4, reduces the formation of R-138727, although with a limited effect on the overall antiplatelet effects of prasugrel. []

Q14: How does chronic kidney disease affect the exposure to R-138727?

A15: While R-138727 binds to endogenous thiols, predicting its exposure changes in chronic kidney disease patients using a physiologically based pharmacokinetic (PBPK) model proved challenging. [] The model overpredicted the change in exposure, suggesting a complex interplay of factors beyond renal function. []

Q15: What in vitro models have been used to study R-138727?

A15: Researchers have utilized various in vitro models, including:

- Platelet-rich plasma: To assess the inhibition of ADP-induced platelet aggregation. [, , , ]

- Whole blood: To evaluate the impact on platelet function in a more physiologically relevant environment. [, , , , ]

- Human cell lines: To investigate the effects on vascular smooth muscle cells, including the upregulation of monocyte chemoattractant protein-1 (MCP-1) and monocyte adhesion. []

Q16: What animal models have been employed in R-138727 research?

A17: Studies have utilized:- Rat models: To investigate the antiplatelet and antithrombotic effects of prasugrel, which is metabolized to R-138727 in vivo. [] They have also been used to study the effects of prasugrel on inflammatory models, such as peptidoglycan polysaccharide-induced arthritis. []- Dog models: To evaluate the contribution of different organs, like the intestine and liver, to the formation of R-138727 after prasugrel administration. []- Mouse models: To assess the impact of prasugrel on platelet-leukocyte interactions and inflammatory responses in an endotoxic shock model. []

Q17: Are there any clinical trials investigating R-138727?

A18: While clinical trials have investigated prasugrel, the focus has been on the overall efficacy and safety of the prodrug rather than isolating the effects of R-138727. []

Q18: What information is available regarding the toxicology and safety of R-138727?

A20: The provided research papers primarily focus on the pharmacological aspects of R-138727 and its prodrug prasugrel. While they highlight the potential for a higher bleeding risk with prasugrel compared to clopidogrel, detailed toxicological data on R-138727 itself is not extensively discussed. []

Q19: Are there specific drug delivery strategies being explored for R-138727?

A19: The provided research focuses on the fundamental properties and behavior of R-138727. Specific drug delivery strategies are not a primary focus of these studies.

Q20: Are there biomarkers being researched to predict R-138727 efficacy or monitor treatment response?

A22: Research suggests that circulating platelet-monocyte aggregates (PMAs) and platelet-neutrophil aggregates (PNAs) could be potential biomarkers for in vivo platelet activation and might be helpful in monitoring the pharmacodynamic effects of antiplatelet therapy. []

Q21: What analytical methods are used to characterize and quantify R-138727?

A23: The primary analytical technique for quantifying R-138727 in biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] Due to the instability of the free thiol group, derivatization with stabilizing agents is typically performed before analysis. [, ]

Q22: How are the stereoisomers of R-138727 separated and analyzed?

A24: A chiral liquid chromatography-tandem mass spectrometry method has been developed to separate and quantify the four stereoisomers of R-138727 after derivatization with bromomethoxyacetophenone. [] This method allows researchers to determine the relative amounts of each isomer in biological samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.